![molecular formula C18H18BrNO2 B1293297 4'-Bromo-3-morpholinomethylbenzophenone CAS No. 898765-38-3](/img/structure/B1293297.png)
4'-Bromo-3-morpholinomethylbenzophenone
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Overview
Description
The compound of interest, 4'-Bromo-3-morpholinomethylbenzophenone, is a brominated aromatic ketone with a morpholine substituent. While the provided papers do not directly discuss this exact compound, they provide insights into the synthesis, structure, and properties of closely related brominated compounds and morpholine derivatives. These studies contribute to a broader understanding of the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related bromophenols and morpholine derivatives is well-documented. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of a phenolic compound with copper(II) or oxido-vanadium(IV) salts and bipyridine or phenanthroline ligands . Another example is the one-pot synthesis of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods typically involve the use of halogenated starting materials and nucleophilic substitution or condensation reactions to introduce the morpholine moiety.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various analytical techniques, including X-ray diffraction. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene reveals a non-planar butadiene unit and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows the morpholine ring in a chair conformation and the bromophenyl ring approximately perpendicular to the naphthalene system .
Chemical Reactions Analysis
The reactivity of bromophenols and morpholine derivatives can be inferred from the synthesis and structural analyses. The presence of bromine suggests susceptibility to nucleophilic substitution reactions, while the morpholine ring can participate in hydrogen bonding and potentially act as a leaving group under certain conditions. The compounds synthesized in these studies are likely to undergo further chemical transformations, such as cyclization, condensation, and rearrangements, as indicated by the keywords in one of the abstracts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include thermal stability, as evidenced by the thermal analyses of copper(II) and oxido-vanadium(IV) complexes, which undergo three stages of thermolysis . The solubility and crystallinity of these compounds are also characterized, with specific crystallographic parameters provided for some structures . Additionally, the antioxidant and enzyme inhibitory activities of novel bromophenols have been evaluated, demonstrating their potential as bioactive molecules .
properties
IUPAC Name |
(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVOKBDMFIATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643081 |
Source
|
Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-morpholinomethylbenzophenone | |
CAS RN |
898765-38-3 |
Source
|
Record name | (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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